molecular formula C23H16N4O2 B2654272 2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide CAS No. 1798637-51-0

2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide

Cat. No.: B2654272
CAS No.: 1798637-51-0
M. Wt: 380.407
InChI Key: RRNKLFAZPAEGNO-UHFFFAOYSA-N
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Description

“2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazo[1,2-a]pyridine ring, a quinoline ring, and a carboxamide group. The imidazo[1,2-a]pyridine and quinoline rings are both nitrogen-containing heterocycles, which are often found in biologically active compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine and quinoline rings, and the carboxamide group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .

Scientific Research Applications

Synthesis and Fluorescence Properties

A study focused on the synthesis and fluorescence properties of novel derivatives related to the pyrido[2,1:2,3]imidazo[4,5-b]quinoline class. These compounds, synthesized via nucleophilic substitution reactions involving imidazo[1,2-a]pyridine, exhibited deep violet coloration and high fluorescence. This characteristic suggests potential applications in the development of fluorescent markers and probes in biological research and imaging technologies (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).

Catalysis and Synthesis of N-fused Conjugates

Another study highlighted the use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a catalyst for synthesizing novel conjugated imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives. These compounds were obtained through a one-pot condensation reaction, showcasing an environmentally friendly and efficient method for producing N-fused 2-(2-chloro-quinolin-3-yl)-3-aminoimidazole derivatives with high yields. The method's efficiency and the catalyst's reusability suggest significant potential in green chemistry and pharmaceutical synthesis (Mouradzadegun et al., 2015).

Antioxidative Effects and Radical Scavenging

Research involving the introduction of ferrocene into imidazo[1,2-a]pyridine through the Groebke three-component-reaction demonstrated that compounds with double ferrocenyl groups coupled with quinoline and ester moieties have significant potencies in scavenging radicals such as ABTS and DPPH. This study indicates potential applications of these compounds in developing antioxidants and protective agents against oxidative stress (Xi & Liu, 2015).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of 4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One Derivatives, including derivatives of imidazo[1,2-a]pyridine, revealed that several target compounds exhibited high antimicrobial activity. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Rusnak et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many imidazo[1,2-a]pyridine derivatives have been found to have pharmaceutical applications, suggesting that this compound could potentially interact with biological targets in a meaningful way .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c28-22-13-17(15-7-1-3-9-18(15)25-22)23(29)26-19-10-4-2-8-16(19)20-14-27-12-6-5-11-21(27)24-20/h1-14H,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNKLFAZPAEGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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